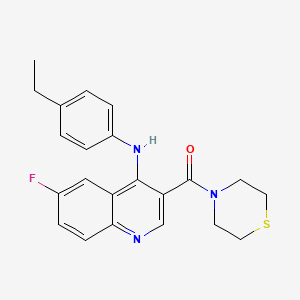

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(4-Ethylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a 4-ethylphenylamino group at position 4, a fluorine atom at position 6, and a thiomorpholine-4-carbonyl moiety at position 3. Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from analogs with piperidine or morpholine substitutions. The fluorine atom enhances metabolic stability and lipophilicity, while the ethylphenyl group may influence receptor binding specificity.

Properties

IUPAC Name |

[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3OS/c1-2-15-3-6-17(7-4-15)25-21-18-13-16(23)5-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBRFNRNTVGMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylphenyl, fluorine, and thiomorpholine-carbonyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with variations in substituents, molecular weight, and functional groups. These differences significantly impact physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects Thiomorpholine vs. Piperidine: The thiomorpholine group in the target compound introduces a sulfur atom, which may enhance polar interactions (e.g., hydrogen bonding) compared to the piperidine analog. However, the piperidine variant has a lower molecular weight (377.46 vs. Fluoro vs. Trifluoromethyl: The 6-fluoro group in the target compound and its piperidine analog offers moderate electronegativity, whereas the trifluoromethyl group in the carboxylate derivative () increases steric bulk and hydrophobicity, possibly altering target binding .

Synthetic Accessibility

- The acrylamide derivatives () were synthesized via Route A/B with moderate yields (e.g., 53% for compound 6m). The target compound’s thiomorpholine group may require specialized reagents (e.g., thiomorpholine precursors), complicating synthesis compared to piperidine-based analogs .

Biological Implications Bromo and Acrylamide Groups: Bromine in compound 6m () could facilitate cross-coupling reactions for further derivatization, while the acrylamide backbone may confer reactivity toward biological nucleophiles, such as cysteine residues in enzymes .

Research Findings and Limitations

- Activity Data: No direct biological activity data for the target compound or its analogs are provided in the evidence. Structural similarities to kinase inhibitors (e.g., quinoline-based scaffolds) suggest plausible therapeutic relevance, but experimental validation is required.

Biological Activity

N-(4-Ethylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound's unique structural features, including a fluorine atom and a thiomorpholine moiety, suggest potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound can be represented structurally as follows:

The biological activity of this compound likely involves its interaction with various molecular targets, including enzymes and receptors. Quinoline derivatives are known for their ability to modulate biological pathways, which may include:

- Enzyme Inhibition : Compounds in this class often act as inhibitors for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The binding affinity to certain receptors can lead to altered signaling pathways, impacting cellular responses.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. N-(4-Ethylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amines may exhibit:

- Bactericidal Effects : Potential efficacy against various bacterial strains.

- Antifungal Properties : Activity against fungi, making it a candidate for treating fungal infections.

Anticancer Potential

Research indicates that quinoline derivatives can possess anticancer properties. The specific mechanisms may include:

- Inhibition of Tumor Growth : By targeting cancer cell proliferation pathways.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound. Below is a summary of relevant findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.